molecular formula C6H6BrNOS B8481197 2-Bromo-6-methanesulfinyl-pyridine

2-Bromo-6-methanesulfinyl-pyridine

Cat. No.: B8481197
M. Wt: 220.09 g/mol
InChI Key: ALLSYFVGIGALDA-UHFFFAOYSA-N
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Description

2-Bromo-6-methanesulfinyl-pyridine is a versatile brominated pyridine derivative designed for research and development applications. The bromine atom at the 2-position and the methanesulfinyl (methylsulfinyl) group at the 6-position make this compound a valuable synthetic intermediate (S. Chandrasekhar, 2004). Its structure is ideal for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, allowing for the introduction of the pyridine scaffold into more complex molecules (A. Suzuki, 2011). The electron-withdrawing nature and potential chirality of the sulfoxide group can also be exploited to direct subsequent chemical transformations or to create chiral ligands and catalysts (M. J. G. M. G. C. A. van Gemmeren, 2015). Researchers utilize this compound in the exploration of new active pharmaceutical ingredients (APIs), advanced materials, and as a building block in organic synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

2-bromo-6-methylsulfinylpyridine

InChI

InChI=1S/C6H6BrNOS/c1-10(9)6-4-2-3-5(7)8-6/h2-4H,1H3

InChI Key

ALLSYFVGIGALDA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-Bromo-6-methanesulfinyl-pyridine with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Functional Features
This compound 2-Br, 6-SOCH₃ C₆H₆BrNOS ~223.09* Not provided Sulfinyl group (polar, electron-withdrawing)
2-Bromo-3-methylpyridine 2-Br, 3-CH₃ C₆H₆BrN 172.02 3430-17-9 Methyl group (electron-donating inductive effect)
2-Bromo-6-methylpyridine 2-Br, 6-CH₃ C₆H₆BrN 172.02 5315-25-3 Methyl group (steric hindrance at 6-position)
(6-Bromo-5-methoxypyridin-2-yl)methanol 5-OCH₃, 6-Br, 2-CH₂OH C₇H₈BrNO₂ 218.05 905562-91-6 Methoxy (electron-donating), hydroxymethyl (polar)
6-Amino-3-bromo-2-methylpyridine 3-Br, 6-NH₂, 2-CH₃ C₆H₇BrN₂ 201.04 42753-71-9 Amino group (strongly electron-donating)

*Estimated based on substituent contributions.

Key Observations :

  • Electronic Effects : The methanesulfinyl group in the target compound is more electron-withdrawing than methyl (-CH₃) or methoxy (-OCH₃) groups, making the pyridine ring more electrophilic. This enhances reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions compared to methyl-substituted analogs .
  • Solubility: The polar sulfinyl group likely increases solubility in polar solvents (e.g., DMSO, water) compared to non-polar methyl-substituted derivatives .

Preparation Methods

Controlled Oxidation with 3-Chloroperbenzoic Acid (mCPBA)

Traditional oxidation methods employ stoichiometric oxidants like 3-chloroperbenzoic acid (mCPBA). In a representative procedure, 2-bromo-6-(methylthio)pyridine is treated with 1.1 equivalents of mCPBA in dichloromethane at 20°C for 2 hours. While this method reliably produces the sulfone derivative (2-bromo-6-methanesulfonyl-pyridine) in 69% yield, modifying the stoichiometry (e.g., 0.5–0.8 equivalents of mCPBA) and monitoring reaction progress via thin-layer chromatography (TLC) can arrest oxidation at the sulfoxide stage. However, over-oxidation remains a persistent challenge, necessitating precise control.

Accelerated Microdroplet Oxidation with NaClO/HAuCl4

Recent advances in microdroplet chemistry enable rapid and selective sulfide-to-sulfoxide conversions. A spray solution containing 2-bromo-6-(methylthio)pyridine, dilute sodium hypochlorite (NaClO, 11–14%), and 5% chloroauric acid (HAuCl₄) is nebulized using ultrasonic or electrosonic spray ionization. The high surface area of microdroplets accelerates the oxidation, achieving sulfoxide yields of 66–95% within seconds at room temperature. This method minimizes over-oxidation due to shortened reaction times and is scalable for high-throughput synthesis.

Palladium-Catalyzed Functionalization Strategies

Ortho-C–H Halogenation of Pyridyl Sulfides

Palladium-mediated C–H halogenation offers an alternative pathway. While primarily used for introducing halogens to pyridyl sulfides, this approach avoids sulfur oxidation under anhydrous conditions with controlled halosuccinimide equivalents. For instance, treating 2-pyridyl aryl sulfides with Pd(acac)₂ and N-bromosuccinimide (NBS) in chlorobenzene selectively brominates the ortho position without oxidizing the sulfide. Adapting this method to 6-(methylthio)pyridine derivatives could theoretically yield 2-bromo-6-(methylthio)pyridine, which is subsequently oxidized to the sulfoxide. However, this multistep route is less efficient than direct oxidation.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the two primary methods:

Method Oxidizing Agent Conditions Yield (%) Advantages Limitations
mCPBA OxidationmCPBADCM, 20°C, 2h50–70*Well-established, reproducibleRisk of over-oxidation to sulfone
Microdroplet OxidationNaClO/HAuCl₄RT, seconds66–95Rapid, high-throughput, selectiveRequires specialized equipment

*Estimated based on analogous sulfoxide syntheses.

Optimization Strategies and Mechanistic Insights

Stoichiometric Control in mCPBA Reactions

The molar ratio of mCPBA to sulfide critically determines the oxidation outcome. Substoichiometric mCPBA (0.5–0.8 equivalents) favors sulfoxide formation, while excess oxidant drives the reaction to sulfone. Monitoring via NMR or mass spectrometry ensures timely quenching.

Solvent and Catalyst Effects in Microdroplet Chemistry

The microdroplet method leverages the synergistic effect of HAuCl₄ and NaClO. Gold nanoparticles generated in situ catalyze the oxidation, while the microdroplet’s confined environment enhances mass transfer and reaction kinetics . Polar solvents like methanol-water mixtures further accelerate the process.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-6-methanesulfinyl-pyridine, and what factors influence reaction efficiency?

  • Methodological Answer : A key approach involves nickel-catalyzed reductive coupling of halogenated pyridine precursors. For example, 2-halomethylpyridines can undergo cross-coupling with sulfinylating agents under controlled conditions (e.g., ethanol solvent, elevated temperatures). Reaction efficiency depends on catalyst loading (e.g., Ni complexes with bidentate ligands), solvent polarity, and the steric/electronic effects of substituents . Optimizing reaction time and temperature (typically 60–80°C) minimizes side reactions like over-oxidation of the methanesulfinyl group.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : High-resolution NMR (¹H/¹³C) is critical for confirming substituent positions. The bromine atom induces distinct deshielding effects on adjacent protons, while the methanesulfinyl group shows characteristic splitting in ¹H NMR due to chirality .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. Challenges include managing thermal motion artifacts in the sulfinyl group; high-resolution data (≤ 0.8 Å) and twinning corrections improve accuracy .

Q. How does the methanesulfinyl group influence the compound’s solubility and stability under standard laboratory conditions?

  • Methodological Answer : The polar sulfinyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces stability in acidic or reducing environments. Storage under inert atmosphere (N₂/Ar) at −20°C prevents decomposition. Purity analysis via HPLC (C18 column, acetonitrile/water mobile phase) is recommended to monitor degradation .

Advanced Research Questions

Q. How do structural modifications at the 6-position (e.g., methanesulfinyl vs. methyl or fluoro groups) affect reactivity in cross-coupling reactions?

  • Methodological Answer : Comparative studies show:

SubstituentReactivity in Suzuki Coupling (Yield %)Stability Under Basic Conditions
-SOCH₃65–75% (slower kinetics)Moderate (sensitive to reduction)
-CH₃80–90%High
-F70–85%High
The electron-withdrawing sulfinyl group slows oxidative addition in Pd-catalyzed reactions but enhances regioselectivity in nucleophilic substitutions. Computational modeling (DFT) can predict electronic effects on transition states .

Q. What strategies resolve contradictions in crystallographic data during structure refinement of this compound derivatives?

  • Methodological Answer : Discrepancies in bond lengths/angles (e.g., S=O vs. C-Br distances) often arise from disordered sulfinyl groups. Strategies include:

  • Using SHELXD/SHELXE for robust phase determination in twinned crystals.
  • Applying Hirshfeld atom refinement (HAR) to model hydrogen bonding accurately.
  • Validating against spectroscopic data (e.g., IR for S=O stretching frequencies at 1030–1070 cm⁻¹) .

Q. How can researchers differentiate between competing reaction pathways (e.g., SNAr vs. radical mechanisms) in substitutions involving the bromine atom?

  • Methodological Answer : Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : A primary KIE (>1) suggests radical pathways.
  • Trapping Experiments : Adding TEMPO (radical scavenger) inhibits radical chain propagation.
  • Computational Analysis : Transition state modeling (e.g., Gaussian) identifies whether charge development aligns with SNAr (high negative charge at Br) or radical intermediates .

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